molecular formula C14H18O3 B12564464 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid CAS No. 143251-71-2

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid

Cat. No.: B12564464
CAS No.: 143251-71-2
M. Wt: 234.29 g/mol
InChI Key: YHWRHFPPTKANAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a hex-4-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 2-methoxy-4-methylbenzyl chloride with hex-4-enoic acid in the presence of magnesium to form the Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired product.

    Aldol Condensation: Another approach involves the aldol condensation of 2-methoxy-4-methylbenzaldehyde with hex-4-enal, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylhex-4-enoic acid: Similar structure but lacks the methoxy and phenyl groups.

    4-Methoxy-2-methylphenylacetic acid: Similar aromatic structure but with a different side chain.

Uniqueness

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid is unique due to the combination of its methoxy, methyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

143251-71-2

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-(2-methoxy-4-methylphenyl)hex-4-enoic acid

InChI

InChI=1S/C14H18O3/c1-10-7-8-12(13(9-10)17-3)11(2)5-4-6-14(15)16/h5,7-9H,4,6H2,1-3H3,(H,15,16)

InChI Key

YHWRHFPPTKANAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=CCCC(=O)O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.